11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-25764 is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, compounds like furo[3,2-g]pyrimido[1,6-a]quinazoline and furo[3,2-g]thiazolo[2',3':2,3]pyrimido[1,6-a]quinazolinone have been synthesized starting from similar structural compounds (Abu‐Hashem, 2018).
Antimicrobial Activity
- Some derivatives of similar structures have shown promising results in inhibiting the growth of bacteria and fungi, indicating potential antimicrobial applications (Abu‐Hashem, 2018).
Organic Synthesis and Pharmaceutical Research
- The compound and its derivatives are significant in pharmaceutical research and organic synthesis. For example, methods have been developed for selective chlorination and bromination of similar compounds, highlighting their importance in chemical diversification (Le et al., 2021).
Antioxidant Activities
- Novel pyrimido and fused quinoline derivatives, which are structurally related, have been evaluated for in vitro antioxidant activities, indicating potential for therapeutic applications (Sankaran et al., 2010).
Bioorganic Chemistry
- Derivatives of similar compounds have been synthesized and assessed for various biological activities, including antimicrobial, anti-inflammatory, and analgesic activities, suggesting their relevance in bioorganic and medicinal chemistry (Rajanarendar et al., 2012).
Radiotracer Development
- Related quinolines have been radiolabelled for imaging GABAA and GABAB-benzodiazepine receptors, indicating their potential use in neuropharmacology and imaging studies (Moran et al., 2012).
Antitubercular and Antimicrobial Activity
- Some novel chromeno[2,3-d]pyrimidine derivatives, akin to the compound , have shown significant antitubercular and antimicrobial activities, highlighting their potential application in treating infectious diseases (Kamdar et al., 2011).
properties
Product Name |
11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one |
---|---|
Molecular Formula |
C24H24N6O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C24H24N6O2/c1-3-4-5-8-13-29-16(2)26-22-20(24(29)31)21-23(28-19-12-7-6-11-18(19)27-21)30(22)25-15-17-10-9-14-32-17/h6-7,9-12,14-15H,3-5,8,13H2,1-2H3/b25-15+ |
InChI Key |
DTXKGGUKFLTTET-MFKUBSTISA-N |
Isomeric SMILES |
CCCCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2/N=C/C5=CC=CO5)C |
Canonical SMILES |
CCCCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2N=CC5=CC=CO5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.